7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione
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Overview
Description
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 7th position, a tetrafluoroethyl group at the 2nd position, and a thione group at the 4th position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using methanol and a suitable catalyst.
Tetrafluoroethylation: The tetrafluoroethyl group is introduced at the 2nd position using tetrafluoroethylene and a catalyst under controlled conditions.
Thionation: The final step involves the conversion of the carbonyl group at the 4th position to a thione group using a thionating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Similar structure but with a carbonyl group instead of a thione group.
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-ol: Similar structure but with a hydroxyl group at the 4th position.
Uniqueness
7-Methoxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromene-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H8F4O2S |
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Molecular Weight |
292.25 g/mol |
IUPAC Name |
7-methoxy-2-(1,1,2,2-tetrafluoroethyl)chromene-4-thione |
InChI |
InChI=1S/C12H8F4O2S/c1-17-6-2-3-7-8(4-6)18-10(5-9(7)19)12(15,16)11(13)14/h2-5,11H,1H3 |
InChI Key |
PDXCWXNABCKODG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=S)C=C(O2)C(C(F)F)(F)F |
Origin of Product |
United States |
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